molecular formula C22H22ClFN2O B2780393 10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 1022722-41-3

10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B2780393
CAS No.: 1022722-41-3
M. Wt: 384.88
InChI Key: RHZHUVHAOMPSGO-UHFFFAOYSA-N
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Description

10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one is a compound belonging to the benzodiazepine family. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is a derivative of the 1,4-benzodiazepine structure, which is characterized by a benzene ring fused to a diazepine ring.

Preparation Methods

The synthesis of 10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one can be achieved through various synthetic routes. One common method involves the use of isocyanide reagents. The process typically starts with the preparation of imidazobenzodiazepine intermediates via a one-pot condensation reaction of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This method is advantageous due to its scalability and efficiency in producing the desired compound with satisfactory yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce different substituents into the benzodiazepine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.

Scientific Research Applications

10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzodiazepine derivatives such as midazolam, flualprazolam, and flurazepam. These compounds share a similar core structure but differ in their substituents and pharmacological properties. For example:

Properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O/c1-12-7-8-15-16(9-12)26-21(19-13(23)5-4-6-14(19)24)20-17(25-15)10-22(2,3)11-18(20)27/h4-9,21,25-26H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZHUVHAOMPSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=C(C=CC=C4Cl)F)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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